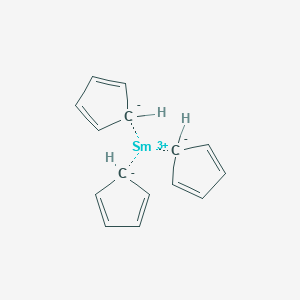

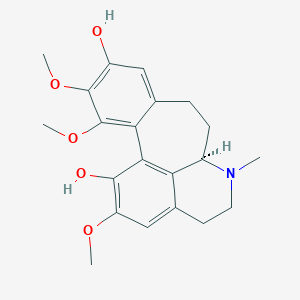

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of tris(cyclopentadienyl)samarium complexes involves transmetalation reactions where cyclopentadienyl anions react with samarium salts. A notable example includes the use of stannocene as a cyclopentadienyl transfer agent in transmetalation reactions with lanthanide metals, facilitating the synthesis of tris(cyclopentadienyl)lanthanides in a direct, facile, high-yield, and halide-free route (Janiak, 2010).

Molecular Structure Analysis

The molecular structure of tris(cyclopentadienyl)samarium complexes is characterized by a coordination number of 10 for the samarium metal, showcasing a pseudotetrahedral geometry. This is evident in the crystal structures of tris(η5-cyclopentadienyl) (pyridine) samarium(III), which display variations in the coordination of pyridine and differences in unit cell packing (Deacon et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving tris(cyclopentadienyl)samarium complexes are influenced by the electronic and steric effects of the cyclopentadienyl ligands. These complexes undergo various reactions, including olefin polymerization, indicating their potential as catalysts in organic synthesis. The synthesis and reactivity of peralkylcyclopentadienyl ansa-metallocenes of samarium highlight the effect of steric crowding on the reactivity of these complexes (Evans et al., 1999).

Physical Properties Analysis

The physical properties of tris(cyclopentadienyl)samarium complexes are influenced by their molecular structure. For instance, the crystal and molecular structures of tris(dicyclohexyldithiophosphinato)-complexes of praseodymium and samarium reveal unique coordination polyhedra and distances, highlighting the differences in steric and electronic environments around the metal centers (Meseri et al., 1977).

Chemical Properties Analysis

The chemical properties of these complexes are closely tied to the electronic configuration of the samarium center and the cyclopentadienyl ligands. Studies on bonding in tris(eta5-cyclopentadienyl) actinide complexes provide insights into the electronic configurations and the interaction between the metal and the ligands, offering a deeper understanding of their reactivity and stability (Bursten et al., 1989).

科研应用

Crystal and Molecular Structures

One of the foundational studies in this area focuses on the crystal structures of tris(η^5-cyclopentadienyl) (pyridine) samarium(III), which have been determined to exhibit pseudotetrahedral geometry with a coordination number of 10 for the lanthanoid metal. These structures provide insight into the coordination behavior of samarium(III) in organometallic complexes, highlighting the versatility of cyclopentadienyl ligands in stabilizing lanthanide ions (Deacon et al., 1987).

Synthesis Methods

Research into the synthesis of tris(cyclopentadienyl)lanthanides through transmetalation reactions offers a direct, facile, and high-yield route to these complexes. This method, utilizing stannocene as a cyclopentadienyl transfer agent, demonstrates the efficiency of synthesizing samarium complexes without the need for halides, thereby opening new pathways for the preparation of organolanthanide materials (Janiak, 2010).

Optical and Photophysical Properties

The investigation of tris(dibenzoylmethanido)(1,10-phenanthroline)samarium(III) reveals significant photophysical properties, including its solid state structure determined by X-ray crystallography and its luminescence characteristics. Such studies are crucial for understanding the potential applications of samarium complexes in optical materials and devices (Stanley et al., 2010).

Catalytic Applications and Reactivity

The synthesis and characterization of samarium(III) and neodymium(III) complexes with 2-hydroxy-2,4,6-cycloheptatrienone (tropolone) have been explored, demonstrating their potential in catalytic applications. These studies offer insights into the electronic and structural properties of samarium complexes, which are essential for their catalytic activity and reactivity in various chemical transformations (Jiansheng et al., 1997).

Safety And Hazards

性质

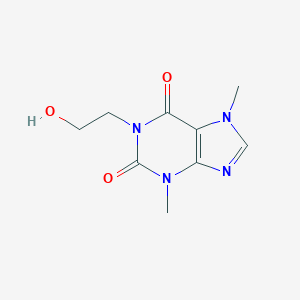

IUPAC Name |

cyclopenta-1,3-diene;samarium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPLAESAFJIHKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium | |

CAS RN |

1298-55-1 |

Source

|

| Record name | Tris(.eta.5-cyclopenta-2,4-dien-1-yl)samarium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001298551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)samarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)